molecular formula C9H9N3S B13410877 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole CAS No. 7747-19-5

5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole

Cat. No.: B13410877
CAS No.: 7747-19-5
M. Wt: 191.26 g/mol
InChI Key: HKFUGORCXQUEIS-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with a phenyl group at position 3 and a methylsulfanyl (SCH₃) group at position 3. The triazole ring system is renowned for its versatility in medicinal chemistry, acting as a bioisostere for amide or ester groups and enabling diverse interactions with biological targets such as enzymes and receptors . The methylsulfanyl group contributes to the compound’s unique electronic and steric properties, influencing solubility, metabolic stability, and binding affinity .

Properties

CAS No.

7747-19-5

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

3-methylsulfanyl-5-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C9H9N3S/c1-13-9-10-8(11-12-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)

InChI Key

HKFUGORCXQUEIS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and sodium hydroxide to form phenylhydrazine dithiocarbamate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods

Industrial production of 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro- or halogen-substituted triazoles.

Scientific Research Applications

5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Comparative Analysis of 1,2,4-Triazole Derivatives
Compound Name Substituents (Positions 3 and 5) Molecular Weight (g/mol) Key Biological Activities Unique Features
5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazole Phenyl (3), SCH₃ (5) ~207.3 Antimicrobial, enzyme inhibition Enhanced solubility due to SCH₃; moderate lipophilicity
5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole Phenyl (3), 2-Cl-C₆H₄ (5) 255.70 Anti-inflammatory, antimicrobial Chlorine atom increases lipophilicity and π-π stacking with targets
5-(3-Bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole Cyclopropyl (3), 3-Br-C₆H₄ (5) ~279.1 Enzyme inhibition, anticancer Bromine enhances halogen bonding; cyclopropyl improves metabolic stability
5-(4-Chlorophenyl)-3-ethylsulfanyl-1H-1,2,4-triazole 4-Cl-C₆H₄ (3), SC₂H₅ (5) ~253.8 Antimicrobial, agrochemical applications Ethylsulfanyl group increases hydrophobicity compared to SCH₃
5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole Methyl (3), 3-MeO-C₆H₄ (5) ~203.2 Broad-spectrum biological activity Methoxy group improves solubility and provides hydrogen-bonding sites

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Methylsulfanyl (SCH₃) vs.
  • Halogen Substitutions (Cl, Br):
    Chlorine and bromine atoms (e.g., in 5-(2-chlorophenyl)-3-phenyl- and 5-(3-bromophenyl)-3-cyclopropyl- derivatives) strengthen target binding via halogen bonding and π-π interactions. Bromine’s larger atomic radius may improve van der Waals interactions in hydrophobic enzyme pockets .

  • Methoxy (MeO) vs. Methylsulfanyl (SCH₃): Methoxy groups (e.g., in 5-(3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole) enhance solubility and provide hydrogen-bonding sites, while SCH₃ offers steric bulk and sulfur-mediated interactions (e.g., with metal ions in enzymes) .

Biological Activity

5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole is C9H10N3SC_9H_{10}N_3S. The presence of the methylsulfanyl group and the phenyl moiety significantly influences its biological interactions.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance:

CompoundTarget BacteriaMIC (µg/mL)
5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazoleStaphylococcus aureus16
5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazoleEscherichia coli32

In a study by Muthal et al. (2010), compounds with triazole rings demonstrated potent activity against various Gram-positive and Gram-negative bacteria. The compound's structure plays a crucial role in its efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. A comparative analysis showed that while some derivatives were effective against fungi like Candida albicans, others exhibited limited activity:

CompoundTarget FungusMIC (µg/mL)
5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazoleCandida albicans>100
Other derivativesCandida albicans50

This indicates that while some triazoles are promising antifungal agents, the specific activity of 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole may require further optimization .

Anticancer Activity

The anticancer potential of triazoles has been extensively studied. In vitro assays on various cancer cell lines revealed that certain derivatives exhibit significant cytotoxic effects:

CompoundCell LineIC50 (µM)
5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazoleHepG2 (Liver Cancer)<25
5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazoleMCF-7 (Breast Cancer)<25

In one study, compounds similar to 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole were shown to inhibit cell proliferation effectively in HepG2 and MCF-7 cell lines . This suggests a potential role in cancer therapy.

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted by Plech et al. (2015) synthesized various triazole derivatives and tested their antibacterial activity against MRSA. The results indicated that modifications at the C-3 position of the triazole ring significantly enhanced antibacterial potency compared to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Properties
Research by Gadegoni et al. (2013) highlighted the anticancer effects of triazole derivatives on multiple cancer types. The results demonstrated that specific structural modifications increased cytotoxicity against breast and liver cancer cells .

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